1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-12-7-10(17)6-5-9(12)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGYDMBTCQXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Isatin Derivatives
A foundational approach involves the alkylation of isatin (indole-2,3-dione) with 2-chloro-4-fluorobenzyl halides. This method leverages the nucleophilicity of the indole nitrogen under basic conditions:
Procedure :
- Substrate Preparation : Isatin is suspended in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.
- Alkylation : 2-Chloro-4-fluorobenzyl bromide is added dropwise at 60°C, followed by stirring for 12–24 hours.
- Workup : The mixture is diluted with ice water, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–55% |
| Reaction Time | 18 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
This route, while straightforward, often suffers from moderate yields due to competing side reactions, such as over-alkylation or hydrolysis of the dione moiety.
Cyclocondensation of o-Aminophenylglyoxalates
An alternative strategy constructs the indole ring de novo via cyclocondensation. This method employs o-aminophenylglyoxalic acid derivatives and 2-chloro-4-fluorobenzylamine:
Mechanism :
- Formation of Schiff Base : The amine reacts with glyoxalate to form an imine intermediate.
- Cyclization : Acid-catalyzed cyclization generates the indole ring, followed by oxidation to the dione.
Optimized Conditions :
- Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%)
- Solvent : Ethanol/water (3:1)
- Temperature : Reflux (80°C)
- Yield : 60–65%
This method offers improved regiocontrol compared to N-alkylation but requires stringent anhydrous conditions to prevent glyoxalate decomposition.
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to couple prefunctionalized indole fragments with halogenated benzyl groups. For example, Suzuki-Miyaura coupling between 1-bromoindole-2,3-dione and 2-chloro-4-fluorobenzylboronic acid has been explored:
Reaction Scheme :
$$ \text{1-Bromoindole-2,3-dione} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} $$
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃
- Solvent : Toluene/EtOH (4:1)
- Yield : 70–75%
This method achieves higher yields and functional group tolerance but requires expensive catalysts and inert atmospheres.
Photoredox Catalysis
Visible-light-mediated alkylation has emerged as a sustainable alternative. Using eosin Y as a photocatalyst, the reaction proceeds via a radical mechanism:
Steps :
- Radical Generation : Eosin Y absorbs light to generate a benzyl radical from 2-chloro-4-fluorobenzyl bromide.
- C–N Bond Formation : The radical couples with the indole nitrogen, followed by oxidation to the dione.
Advantages :
- Room temperature operation
- No need for strong bases
- Yield : 50–55%
Despite its green credentials, scalability remains a challenge due to long reaction times (48–72 hours).
Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
The indole nitrogen’s nucleophilicity can lead to competing reactions at the 3-position. To mitigate this:
- Blocking Groups : Temporary protection of the 3-position with acetyl or tosyl groups.
- Directed Metalation : Use of lithium hexamethyldisilazide (LiHMDS) to deprotonate the 1-position selectively.
Case Study :
Protecting the indole with a tert-butoxycarbonyl (Boc) group prior to alkylation improved regioselectivity from 70% to 92%.
Purification Difficulties
The product’s polar nature complicates isolation. Strategies include:
- Crystallization : Using ethanol/water mixtures (7:3) for recrystallization.
- Chromatography : Gradient elution with hexane/ethyl acetate (1:1 to 1:3).
Purity Data :
| Method | Purity (%) |
|---|---|
| Crystallization | 95–98 |
| Column Chromatography | >99 |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| N-Alkylation | 45–55 | Low | Moderate |
| Cyclocondensation | 60–65 | Medium | High |
| Palladium Catalysis | 70–75 | High | Low |
| Photoredox | 50–55 | Medium | Low |
The cyclocondensation route strikes the best balance between yield and scalability, whereas palladium catalysis excels in efficiency for small-scale applications.
Chemical Reactions Analysis
Condensation Reactions
The diketone moiety at positions 2 and 3 enables condensation with nucleophiles such as hydrazines and amines.
Thiosemicarbazone Formation
Reaction with thiosemicarbazides under acidic conditions yields thiosemicarbazone derivatives. For example:
-
Reactant : 4-(4-Methoxyphenyl)thiosemicarbazide
-
Conditions : Glacial acetic acid, ethanol, reflux (3 hours)
-
Product : Z-isomer thiosemicarbazone (confirmed via X-ray crystallography) .
Key Data :
| Reaction Component | Details |
|---|---|
| Yield | 82% (Z-isomer) |
| Solubility | Sparingly soluble in water |
| Intramolecular H-bonds | N–H···O and N–H···N observed |
Schiff Base Formation
Condensation with carbohydrazides produces Schiff bases:
-
Example : Reaction with 5-methoxy-1H-indole-2-carbohydrazide in ethanol yields a fused indole derivative .
Nucleophilic Additions
The electron-deficient carbonyl groups undergo nucleophilic attacks.
Reaction with Hydrazine
Mechanistic Note :
The 2-chloro-4-fluorobenzyl group stabilizes the intermediate through hydrophobic interactions, enhancing reaction efficiency .
Oxidation to Quinones
-
Reagent : Oxidizing agents (unspecified).
-
Product : Quinone derivatives, leveraging the indole ring’s aromaticity.
Reduction of Carbonyl Groups
-
Potential Reagents : NaBH4, LiAlH4 (hypothetical, based on analogous indole-2,3-diones).
-
Product : Dihydroxyindoline derivatives (not directly reported but plausible) .
Biological Interactions
While not traditional chemical reactions, the compound interacts with enzymes via covalent adducts:
Aldehyde Dehydrogenase (ALDH) Inhibition
-
Mechanism : The 3-keto group forms reversible adducts with catalytic cysteine residues (e.g., Cys243 in ALDH3A1) .
-
Structure-Activity : Fluorine and chlorine substituents enhance binding affinity by modulating electron density .
Kinetic Data :
| Parameter | Value (ALDH3A1) |
|---|---|
| IC50 | Mid-nanomolar range |
| Binding Mode | Covalent adduct |
Cyclization and Ring Expansion
Under thermal or acidic conditions, the indole core participates in cycloadditions:
Hexadehydro-Diels–Alder (HDDA) Reactions
-
Example : Formation of fused isoindole-diones via intramolecular coupling .
-
Key Factor : The 2-chloro-4-fluorobenzyl group directs regioselectivity in cyclization .
Structural Influences on Reactivity
Scientific Research Applications
Chemistry
1-(2-Chloro-4-fluorobenzyl)-1H-indole-2,3-dione serves as a building block in organic chemistry. It can be utilized in the synthesis of various substituted indole derivatives, which can be further functionalized for specific applications. Its role as a reagent in organic transformations highlights its importance in developing new synthetic pathways and compounds.
Biology
The compound has been studied for its biological activities , particularly its anti-inflammatory and anti-cancer properties. Research indicates that it exhibits significant antimitotic activity against human tumor cells, with mean growth inhibition values suggesting potential as an anticancer agent . This activity is attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
Medicine
In the medical field, ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its ability to modulate pathways related to inflammation and cell proliferation positions it as a candidate for treating conditions such as cancer and neurological disorders. The compound's drug-like properties have been evaluated using computational tools like SwissADME, indicating favorable parameters for further development .
Case Studies
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute (NCI) assessed the anticancer properties of this compound across a panel of approximately sixty cancer cell lines. The compound demonstrated a high level of antimitotic activity, with an average cell growth inhibition rate of 12.53% at a concentration of 10^-5 M . This significant efficacy underscores its potential as an anticancer therapeutic.
Case Study 2: Inhibition of Aldehyde Dehydrogenases
Research focused on aldehyde dehydrogenases (ALDH) has identified derivatives of indole-2,3-diones, including this compound, as selective inhibitors for ALDH isoenzymes. These compounds have shown differential inhibition profiles based on structural modifications, indicating their potential utility in targeting specific metabolic pathways associated with cancer and other diseases .
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs of Isatin Derivatives
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula.
Key Differences and Implications
Substituent Position on Benzyl Group
- Target Compound vs. 1-(4-Chlorobenzyl)-isatin : The 2-Cl-4-F substitution in the target compound introduces steric and electronic effects distinct from the 4-Cl analog. The meta- and para-positions of halogens may enhance dipole interactions or hinder metabolic degradation compared to the single para-Cl substituent .
Core Structure Modifications
- Isoindole vs. Indole Core : The isoindole derivative () has a fused benzene ring, altering the spatial arrangement and hydrogen-bonding capacity. The dihydroxy groups further increase polarity, likely reducing blood-brain barrier penetration compared to the target compound .
Aliphatic vs. Aromatic Substituents
Functional Group Additions
- The piperazinyl-fluorophenyl substituent () introduces a basic nitrogen, enhancing water solubility under acidic conditions. This contrasts with the target compound’s non-ionizable benzyl group, which may favor lipid membrane penetration .
Biological Activity
1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a 1H-indole core with chloro and fluorine substituents on the benzyl group, making it an interesting candidate for various pharmacological applications. The molecular formula of this compound is C15H10ClFNO2.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. Below are some key findings related to its biological activities:
Antimicrobial Activity
Research indicates that derivatives of indole, including this compound, exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : In studies comparing various compounds, this compound showed promising results against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with diameter of inhibition zones (DIZ) significantly higher than that of standard antibiotics such as ampicillin .
- Fungal Activity : The compound has also demonstrated effectiveness against Candida albicans, with notable DIZ values indicating strong antifungal activity .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been investigated through various assays. It appears to modulate inflammatory pathways, possibly by inhibiting specific enzymes involved in inflammation. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It is believed to interact with cellular pathways that regulate cell proliferation and apoptosis, potentially leading to tumor suppression. Further research is needed to elucidate its mechanisms of action in cancer cells.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets including:
- Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Cell Signaling Pathways : It could modulate pathways related to inflammation and apoptosis, contributing to its biological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Chloroindole-2-carboxylic acid | Contains a carboxylic acid group | Known for synthetic applications |
| 5-Methoxyindole | Contains a methoxy group | Noted for neuroactive properties |
| Isatin | A simple derivative of indole | Widely used as a precursor in complex molecule synthesis |
The presence of both chloro and fluoro substituents on the benzyl group distinguishes this compound from other similar compounds, potentially enhancing its biological activity and chemical reactivity.
Case Studies and Research Findings
Several research studies have contributed to the understanding of the biological activities associated with this compound:
Study on Antimicrobial Activity
In a study published in MDPI, researchers tested various indole derivatives against multiple bacterial strains. The results indicated that this compound exhibited significant antibacterial activity compared to standard treatments. The DIZ values were notably higher than those observed for ampicillin against both Gram-positive and Gram-negative bacteria .
Investigation into Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Research
Research into the anticancer potential of this compound indicated that it could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This finding opens avenues for further investigation into its use as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 1-(2-chloro-4-fluorobenzyl)-1H-indole-2,3-dione, and how can reaction conditions be optimized for yield?
The synthesis typically involves introducing the 2-chloro-4-fluorobenzyl group to the indole-2,3-dione scaffold. A common method is nucleophilic substitution or alkylation using a benzyl halide derivative. For example, refluxing indole-2,3-dione with 2-chloro-4-fluorobenzyl chloride in ethanol under basic conditions (e.g., K₂CO₃) can yield the target compound . Optimization includes:
- Temperature control : Prolonged reflux (~6–8 hours) improves substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is effective for isolating pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. What are the common chemical reactions involving the indole-2,3-dione core, and how do substituents influence reactivity?
The dione group enables:
- Nucleophilic attacks : The electron-deficient C-3 carbonyl reacts with amines or hydrazines to form hydrazones or Schiff bases .
- Reduction : NaBH₄ reduces the dione to indoline derivatives, but the chloro-fluorobenzyl group may sterically hinder this process .
- Electrophilic substitution : The indole ring undergoes halogenation (e.g., bromination) at the 5- or 6-position, depending on directing effects of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Discrepancies often arise from:
- Assay conditions : Varying pH or solvent (e.g., DMSO concentration) affects solubility and bioavailability. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Metabolic instability : The dione moiety may undergo rapid hydrolysis in cell culture. Stabilize the compound via prodrug strategies (e.g., esterification) .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .
Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?
- Molecular docking : Tools like AutoDock Vina or MOE can model interactions with enzymes (e.g., kinases or GPCRs). Prioritize docking grids around conserved active sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions include H-bonds with the dione oxygens and π-stacking with the benzyl group .
- QSAR : Develop models using descriptors like ClogP and topological polar surface area to correlate structural features with activity .
Q. How can crystallographic data inform the design of analogs with improved potency?
X-ray structures of related compounds (e.g., 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione) reveal:
- Crystal packing : The chloro-fluorobenzyl group adopts a planar conformation, favoring π-π interactions in protein binding pockets .
- Hydrogen-bond networks : The dione oxygens often form H-bonds with catalytic residues (e.g., Ser or Tyr in enzymes). Modify substituents to enhance these interactions .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during benzylation .
- Catalytic optimization : Replace stoichiometric bases (e.g., K₂CO₃) with catalytic Pd or Cu systems to enhance atom economy .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water) for large-scale batches .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and ADMET properties?
- Chloro vs. fluoro : Chloro increases lipophilicity (ClogP +0.5), enhancing membrane permeability but reducing solubility. Fluoro improves metabolic stability by blocking cytochrome P450 oxidation .
- Benzyl group variations : A 4-fluorobenzyl analog (C₁₅H₉F₂NO₂) shows 20% higher plasma stability in rat models compared to the 2-chloro-4-fluoro derivative .
Q. What are the best practices for evaluating this compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photolytic byproducts. Store samples in amber vials .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .
Q. How can researchers leverage structure-activity relationship (SAR) data from similar indole derivatives to prioritize synthetic targets?
- Bioisosteric replacement : Replace the dione with a maleimide group (e.g., in 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides) to enhance kinase inhibition .
- Substituent positioning : Moving the chloro group from the 2- to 4-position on the benzyl ring improved antibacterial activity by 5-fold in related compounds .
Methodological Notes
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm signal assignments .
- Contradictory results : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to assess significance .
- Safety protocols : Use inert atmosphere (N₂/Ar) during benzylation reactions to prevent oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
